Pralmorelin is classified as a synthetic peptide and is primarily sourced from pharmaceutical manufacturing processes. It is recognized as a growth hormone secretagogue receptor agonist, meaning it activates receptors that promote the secretion of growth hormone. It was introduced clinically for use in Japan by Kaken Pharmaceutical Co., Ltd., specifically aimed at diagnosing growth hormone deficiency.
The synthesis of pralmorelin involves complex peptide chemistry, typically requiring the condensation of approximately 40 amino acids. One notable method includes solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the desired peptide chain. This technique facilitates the incorporation of specific amino acid residues necessary for the biological activity of pralmorelin.
During synthesis, challenges such as low solubility in physiological saline and stability issues must be addressed. Innovations in formulation have led to improved absorption rates and stability over time, particularly through the development of nasal preparations that enhance bioavailability compared to traditional intravenous or oral routes .
Pralmorelin dihydrochloride has a molecular formula of C₄₅H₅₶Cl₂N₉O₆, with a molar mass of approximately 817.992 g/mol. The compound's structure features a complex arrangement of amino acids that contribute to its function as a growth hormone secretagogue. The three-dimensional conformation is crucial for its interaction with growth hormone secretagogue receptors.
Pralmorelin undergoes various biochemical reactions upon administration. Its primary action involves binding to the growth hormone secretagogue receptor, leading to an increase in intracellular signaling pathways that stimulate the release of growth hormone from the anterior pituitary gland. The pharmacokinetics of pralmorelin indicate that it is primarily excreted through feces, with minimal urinary excretion observed .
In vitro studies have demonstrated that pralmorelin can induce significant increases in plasma growth hormone levels, particularly in healthy individuals compared to those with growth hormone deficiency .
The mechanism by which pralmorelin exerts its effects involves its action as an agonist at the ghrelin/growth hormone secretagogue receptor. Upon binding, it activates G-protein coupled receptors, leading to increased intracellular calcium levels and subsequent stimulation of growth hormone release.
Data indicate that acute administration can lead to a rapid increase in plasma growth hormone levels, which correlates with enhanced sensations of hunger and food intake . This mechanism highlights pralmorelin's potential utility not only in diagnosing growth hormone deficiency but also in understanding appetite regulation.
Pralmorelin dihydrochloride appears as a white to off-white powder. It is hygroscopic and requires careful handling to maintain stability.
Pralmorelin dihydrochloride has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2